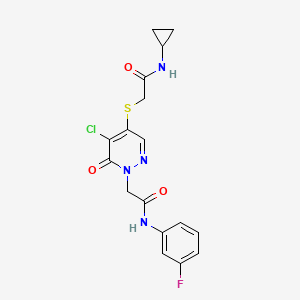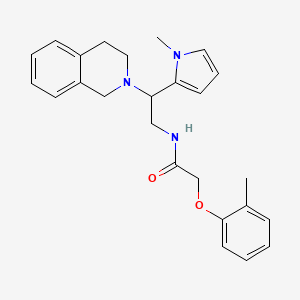
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide is an organic compound with intriguing structural features. This compound contains a combination of isoquinoline, pyrrole, and o-tolyloxy groups, making it a molecule of interest for various applications in synthetic chemistry and potentially medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. A potential synthetic route includes:
Formation of Isoquinoline Derivative: : The initial step involves the synthesis of the isoquinoline derivative, usually starting from commercially available materials.
Pyrrole Substitution: : Subsequent steps may include the substitution of the pyrrole group through cyclization or direct functionalization.
Acetamide Coupling: : The final steps would involve the acetamide coupling using o-tolyloxyacetic acid under peptide coupling conditions, often utilizing reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Scaling up these reactions for industrial production would require optimization of reaction conditions, such as temperature, solvent systems, and purification methods, to ensure high yield and purity.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : With agents like KMnO4, the aromatic rings could be oxidized.
Reduction: : The isoquinoline and pyrrole rings may undergo reduction with hydrides.
Substitution: : The compound can participate in electrophilic aromatic substitution due to its aromatic nature.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3
Reducing Agents: : LiAlH4, NaBH4
Substitution Conditions: : Often carried out in acidic or basic conditions, depending on the desired transformation.
Major Products
The major products from these reactions vary based on the reaction conditions but might include oxidized derivatives, reduced amines, or substituted aromatic compounds.
科学研究应用
Chemistry
In synthetic chemistry, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide serves as a building block for the development of more complex molecules.
Biology
Medicine
In medicinal chemistry, the compound might be explored for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry
In industry, it could be utilized in the design of advanced materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用机制
The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide exerts its effects would depend on its interaction with specific molecular targets. Potential targets might include enzymes or receptors, where it could act as an inhibitor or agonist.
相似化合物的比较
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide: : Similar but without the methyl group on the pyrrole ring.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-(o-tolyloxy)acetamide: : Similar but without the pyrrole ring.
N-(2-(isoquinolin-2-yl)-2-(pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide: : Similar but without the dihydro feature of isoquinoline.
Highlighting Its Uniqueness
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide stands out due to its unique combination of isoquinoline, pyrrole, and o-tolyloxy groups, providing distinct electronic and steric properties that could be advantageous in both chemical synthesis and potential biological activity.
There you have it—a detailed dive into the complex world of this compound!
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-19-8-3-6-12-24(19)30-18-25(29)26-16-23(22-11-7-14-27(22)2)28-15-13-20-9-4-5-10-21(20)17-28/h3-12,14,23H,13,15-18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXQARZVXWGNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
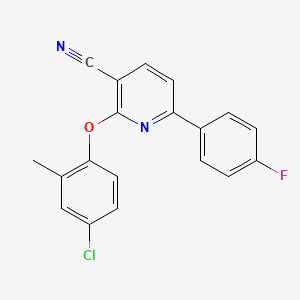
![5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2851037.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2851038.png)
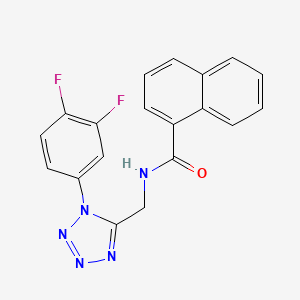
![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2851040.png)
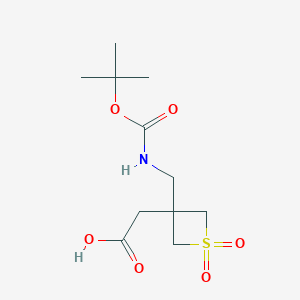

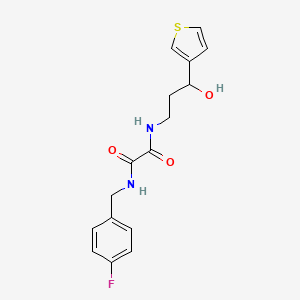
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2851048.png)
![ETHYL 4,5-DIMETHYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2851052.png)
![methyl 2-[1-(3-chloro-2,4-difluorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2851053.png)
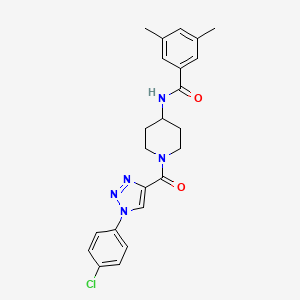
![2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide](/img/structure/B2851055.png)
